6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C10H10BrNO. This compound is part of the tetrahydronaphthalene family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one can be achieved through several methods. One common approach involves the bromination of 6-amino-1,2,3,4-tetrahydronaphthalen-1-one using bromic acid and copper(I) bromide in the presence of sodium nitrite. The reaction is typically carried out in an aqueous medium at temperatures ranging from 0°C to 20°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalenes and naphthoquinones, which have significant applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar in structure but lacks the amino group at the 6th position.
6-amino-1,2,3,4-tetrahydronaphthalen-1-one: Similar but without the bromine atom at the 7th position.
7-bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a methyl group and a hydroxyl group instead of an amino group.
Uniqueness
6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1391136-08-5 |
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Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3,12H2 |
InChI Key |
XNJROPNKMRTNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Br)N |
Purity |
95 |
Origin of Product |
United States |
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